molecular formula C20H16O B11848635 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran CAS No. 62096-43-9

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran

Cat. No.: B11848635
CAS No.: 62096-43-9
M. Wt: 272.3 g/mol
InChI Key: NYMWTEDZSWATPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a phenyl group and two methyl groups attached to the indeno[2,1-B]pyran structure, making it a unique and interesting molecule for various scientific studies.

Properties

CAS No.

62096-43-9

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2,4-dimethyl-3-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C20H16O/c1-13-19(15-8-4-3-5-9-15)14(2)21-18-12-16-10-6-7-11-17(16)20(13)18/h3-12H,1-2H3

InChI Key

NYMWTEDZSWATPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C2OC(=C1C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multicomponent reaction can be employed, involving the condensation of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile . The reaction is facilitated by a catalyst and proceeds through a series of steps including Michael addition and intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the phenyl and methyl groups can enhance its binding affinity to target molecules, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran can be compared with other pyran derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,4-Dimethyl-3-phenylindeno[2,1-B]pyran is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique indeno-pyran structure, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C18H16
  • Molecular Weight : 232.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 62096-43-9

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • DU 205 (prostate cancer)

In these studies, the compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with key enzymes involved in these pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases that are overactive in cancer cells.
  • Induction of Apoptosis : It has been suggested that this compound can promote apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of both methyl and phenyl groups enhances lipophilicity and allows for better interaction with cellular membranes and target proteins.

Study on Anticancer Activity

A notable study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mode of Action
HeLa15.5Induction of apoptosis
DU 20512.3Inhibition of proliferation

This study highlights the compound's potential as an anticancer agent and emphasizes the need for further exploration into its mechanisms and applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.